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molecular formula C10H10Cl2N2O4 B8563170 methyl 1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropane-1-carboxylate

methyl 1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropane-1-carboxylate

Cat. No. B8563170
M. Wt: 293.10 g/mol
InChI Key: ZLFUSLAUXOWGTA-UHFFFAOYSA-N
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Patent
US09346817B2

Procedure details

To a solution of 1-(2,6-dichloro-5-methoxy-pyrimidin-4-yloxy)-cyclopropanecarboxylic acid methyl ester (293 mg, 1.00 mmol) in DCM (8 mL) at −78° C. was added DIBAL-H (4.00 mL, 4.00 mmol, 1M solution in THF) and the resulting mixture warmed to 0° C. and stirred for 90 minutes. The reaction mixture was quenched with methanol followed by Rochelle's salt (1M aqueous solution) and the mixture extracted with ethyl acetate. The combined organic extracts were dried (Na2SO4) and concentrated in vacuo affording [1-(2,6-Dichloro-5-methoxy-pyrimidin-4-yloxy)-cyclopropyl]-methanol as an oil (220 mg, 83%). LCMS: RT=2.86 min, [M+H]+ 195/197/199.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([O:8][C:9]2[C:14]([O:15][CH3:16])=[C:13]([Cl:17])[N:12]=[C:11]([Cl:18])[N:10]=2)[CH2:7][CH2:6]1)=O.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[Cl:18][C:11]1[N:10]=[C:9]([O:8][C:5]2([CH2:3][OH:2])[CH2:6][CH2:7]2)[C:14]([O:15][CH3:16])=[C:13]([Cl:17])[N:12]=1

Inputs

Step One
Name
Quantity
293 mg
Type
reactant
Smiles
COC(=O)C1(CC1)OC1=NC(=NC(=C1OC)Cl)Cl
Name
Quantity
4 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with methanol
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)OC1(CC1)CO)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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